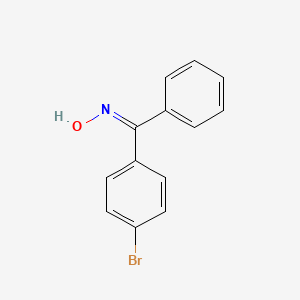![molecular formula C19H20ClN3O B5537143 N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide and related compounds involves intricate chemical reactions and methodologies. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, closely related to the target compound, has been achieved through a series of chemical reactions starting from methylamine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester. The latter was obtained from 2-pyridine-carboxylic acid through chlorination and esterification processes, showcasing the complexity and precision required in synthesizing such compounds (Pan Qing-cai, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule reveals intricate details about their chemical behavior and potential interactions. For example, studies on metal-amide bonds have contributed significantly to understanding the molecular structure of related compounds, highlighting the role of different atomic interactions in stabilizing the compound's structure and influencing its reactivity (M. Mulqi et al., 1982).
Chemical Reactions and Properties
Chemical reactions involving the target compound and its derivatives are key to understanding its reactivity and potential applications. The Bischler-Napieralski reaction, for instance, plays a crucial role in synthesizing 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives, further modified through base-catalyzed transformations to yield complex molecules with varied properties (G. Bobowski, 1983).
Physical Properties Analysis
The physical properties of N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide and similar compounds, such as melting points, solubility, and crystal structure, are crucial for their practical applications. Research has shown that polymorphism, melting points, and crystal structures can significantly affect a compound's stability, solubility, and overall utility in various applications (N. Özdemir et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other substances, stability under different conditions, and potential for forming derivatives, is essential for harnessing the full potential of the target compound. Research on various derivatives and analogs provides insight into the structure-activity relationships, enabling the development of compounds with optimized properties for specific applications (M. Palanki et al., 2000).
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Modifications
Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide : Describes the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, showcasing the methods for producing carboxamide compounds with potential applications in drug development or material science (Pan Qing-cai, 2011).
Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines : Focuses on the palladium-catalyzed intramolecular amination of C-H bonds, highlighting the synthesis of complex structures that may have applications in pharmaceuticals or as catalysts in organic reactions (Gang He et al., 2012).
Biological Activity and Pharmacological Potential
Synthesis and Biological Evaluation of Schiff’s Bases : Investigates the antidepressant and nootropic activities of Schiff’s bases and 2-azetidinones, providing insights into the potential therapeutic applications of pyridinecarboxamide derivatives (Asha B. Thomas et al., 2016).
Facile Synthesis of Indole-Pyrimidine Hybrids : Describes the synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives and their evaluation for anticancer and antimicrobial activity, highlighting the potential use of carboxamide compounds in developing new therapeutic agents (N. Gokhale et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-11-8-12(2)16-15(9-11)13(3)17(22-16)19(24)23(4)10-14-6-5-7-21-18(14)20/h5-9,22H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSVTZQNMLCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=C(N=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)
![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)
![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)
![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)
![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)